molecular formula C6H12N2O B15328298 4,5-Dimethylpiperazin-2-one

4,5-Dimethylpiperazin-2-one

Cat. No.: B15328298
M. Wt: 128.17 g/mol
InChI Key: GKVCCYSVTRVPLV-UHFFFAOYSA-N
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Description

4,5-Dimethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It is a derivative of piperazine, featuring two methyl groups at the 4 and 5 positions and a ketone group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that can produce a variety of piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary alcohols .

Scientific Research Applications

4,5-Dimethylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. For instance, it can act as an antagonist of protease-activated receptor 2 (PAR2), inhibiting multiple signaling pathways in cancer cells. This inhibition can lead to reduced cell migration, apoptosis, and decreased expression of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylpiperazin-2-one
  • 2,4-Dimethylpiperazin-1-yl-4H-1,2,6-thiadiazin-4-one

Uniqueness

4,5-Dimethylpiperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

4,5-dimethylpiperazin-2-one

InChI

InChI=1S/C6H12N2O/c1-5-3-7-6(9)4-8(5)2/h5H,3-4H2,1-2H3,(H,7,9)

InChI Key

GKVCCYSVTRVPLV-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)CN1C

Origin of Product

United States

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